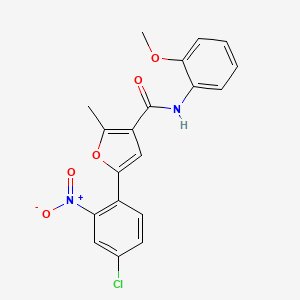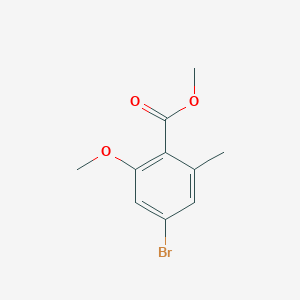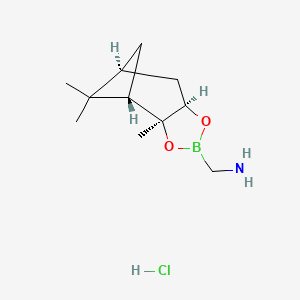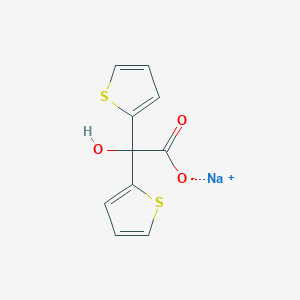![molecular formula C21H22N4O3S2 B3292238 N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide CAS No. 877642-00-7](/img/structure/B3292238.png)
N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticancer Activity
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have shown promising cytotoxic activities through EGFR and PARP-1 inhibitions with apoptosis-induction in cancer cells .
Antimicrobial Activity
These compounds have been found to exhibit antimicrobial activity . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Analgesic and Anti-inflammatory Activity
The derivatives of this compound have been reported to possess analgesic and anti-inflammatory properties .
Antioxidant Activity
These compounds have also been found to exhibit antioxidant activity .
Antiviral Activity
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have shown antiviral properties .
Enzyme Inhibitors
These compounds have been found to inhibit various enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase activity, and aromatase .
Antitubercular Agents
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have been found to act as antitubercular agents .
Drug Design and Discovery
The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines has profound importance in drug design, discovery, and development .
Orientations Futures
Mécanisme D'action
Target of Action
The compound, also known as N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide, is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . It has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The primary targets of this compound are likely to be enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
The compound interacts with its targets by forming specific interactions due to its hydrogen bond accepting and donating characteristics . In the case of anticancer activity, it has been found to inhibit PARP-1 and EGFR targets . The compound’s interaction with these targets leads to changes in their function, resulting in the observed pharmacological effects .
Biochemical Pathways
The compound affects various biochemical pathways depending on the target it interacts with. For instance, in the case of anticancer activity, the compound induces apoptosis in cancer cells by upregulating P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level . This leads to cell cycle arrest at the G2/M phase .
Pharmacokinetics
The compound’s bioavailability is likely to be influenced by its chemical structure and the presence of functional groups that facilitate its interaction with biological targets .
Result of Action
The compound’s action results in various molecular and cellular effects depending on the target and the biological context. For example, in the case of anticancer activity, the compound induces apoptosis in cancer cells, leading to cell death . It also exhibits cytotoxic activities with potent IC50 values against certain cancer cell lines .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound is a broad-spectrum ultraviolet absorber with high photostability, capable of absorbing UVB to UVA, with absorption peaks at wavelengths of 310 and 340 nanometers . This suggests that the compound’s action could be influenced by exposure to ultraviolet light.
Propriétés
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S2/c1-14-4-9-19(12-15(14)2)30(26,27)22-11-10-17-13-29-21-23-20(24-25(17)21)16-5-7-18(28-3)8-6-16/h4-9,12-13,22H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJAHRQVLXZWCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tert-butyl 3-(7-chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B3292172.png)
![Tert-butyl 3-(3-bromo-7-chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B3292174.png)



![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B3292196.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B3292218.png)
![N-(2-methoxyphenethyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3292226.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(6-ethoxybenzo[d]thiazol-2-yl)urea](/img/structure/B3292234.png)
![4-methoxy-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methylbenzenesulfonamide](/img/structure/B3292240.png)